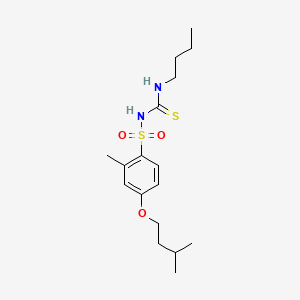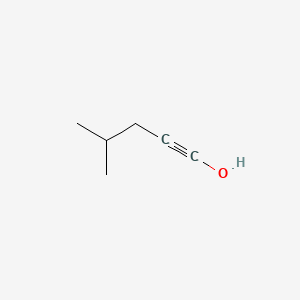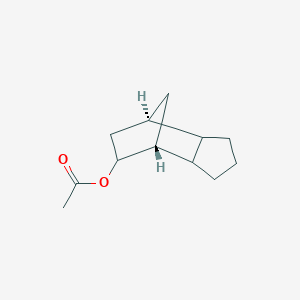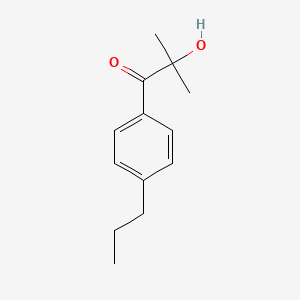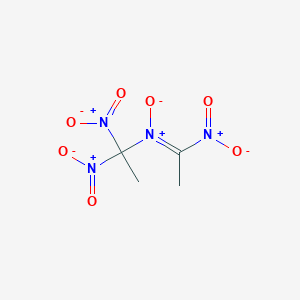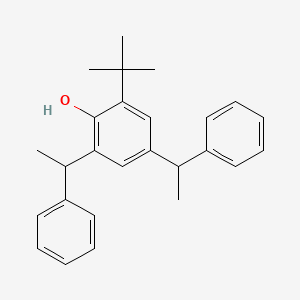
3,3,4-Trichlorobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4-Trichlorobut-1-ene is an organic compound with the molecular formula C4H5Cl3 It is a halogenated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichlorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the chlorination of butene, where chlorine gas is introduced to butene under controlled conditions to achieve the desired trichlorinated product. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butene and chlorine gas through a reactor, with careful monitoring of reaction conditions such as temperature, pressure, and catalyst concentration to optimize production efficiency and product purity.
化学反应分析
Types of Reactions
3,3,4-Trichlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of different alkenes or dienes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under basic conditions.
Addition: Reagents such as hydrogen chloride, bromine, and iodine are used in addition reactions, often in the presence of a solvent like dichloromethane.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions, usually under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce dihalogenated butenes.
科学研究应用
3,3,4-Trichlorobut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 3,3,4-Trichlorobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms makes it a strong electrophile, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
3,3,3-Trichloropropene: Another trichlorinated derivative with similar reactivity but a different carbon chain length.
1,1,2-Trichlorobut-1-ene: A positional isomer with chlorine atoms in different positions on the carbon chain.
3,3,3-Trichloro-1-nitroprop-1-ene: A compound with a nitro group, used in cycloaddition reactions.
属性
CAS 编号 |
55994-11-1 |
|---|---|
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC 名称 |
3,3,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-4(6,7)3-5/h2H,1,3H2 |
InChI 键 |
IRFIKENZBOBPCV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CCl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


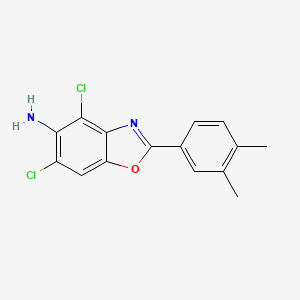
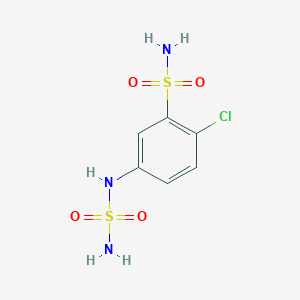
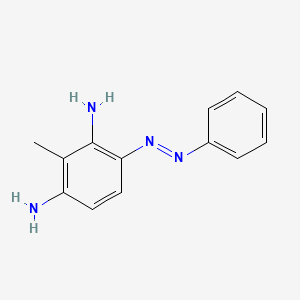
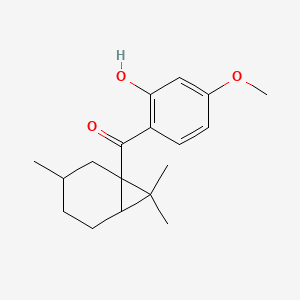

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
